(1,2,4-Oxadiazol-3-yl)methanamine

Catalog No.
S1943371
CAS No.
766500-04-3
M.F
C3H5N3O
M. Wt
99.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,2,4-Oxadiazol-3-yl)methanamine

CAS Number

766500-04-3

Product Name

(1,2,4-Oxadiazol-3-yl)methanamine

IUPAC Name

1,2,4-oxadiazol-3-ylmethanamine

Molecular Formula

C3H5N3O

Molecular Weight

99.09 g/mol

InChI

InChI=1S/C3H5N3O/c4-1-3-5-2-7-6-3/h2H,1,4H2

InChI Key

UXYVSDKZZNSXRF-UHFFFAOYSA-N

SMILES

C1=NC(=NO1)CN

Canonical SMILES

C1=NC(=NO1)CN

Medicinal Chemistry

There is ongoing investigation into the therapeutic potential of 1,2,4-oxadiazoles. Some derivatives have exhibited promising biological activities, including:

  • Antimicrobial properties: Studies suggest that certain 1,2,4-oxadiazole derivatives possess activity against various bacteria and fungi [].
  • Anticancer properties: Research indicates that specific 1,2,4-oxadiazole structures may have antitumor effects.

(1,2,4-Oxadiazol-3-yl)methanamine is an organic compound classified under the oxadiazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. Its molecular formula is C₃H₄N₄O, and it features a methanamine group attached to the oxadiazole ring. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and material science .

Typical of oxadiazole derivatives. Notably, these reactions include:

  • Condensation Reactions: Often synthesized through polyphosphoric acid condensation, yielding high purity and yield .
  • Substitution Reactions: The nitrogen atoms in the oxadiazole ring can undergo nucleophilic substitutions, leading to various derivatives with modified biological activities .
  • Cyclization Reactions: The compound can also engage in cyclization reactions to form more complex structures, which may enhance its biological properties .

These reactions are crucial for developing derivatives with tailored functionalities for specific applications.

The biological activity of (1,2,4-Oxadiazol-3-yl)methanamine is extensive and includes:

  • Antimicrobial Properties: Exhibits significant antibacterial activity against various strains, suggesting its potential as an antimicrobial agent .
  • Anticancer Activity: Some derivatives show cytotoxic effects on cancer cell lines, indicating promise in cancer therapeutics .
  • Anti-inflammatory Effects: The compound has been noted for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • Anticoagulant Activity: Certain derivatives have demonstrated anticoagulant effects, which may aid in managing blood clotting disorders .

These activities highlight the compound's potential as a versatile therapeutic agent.

Synthesis of (1,2,4-Oxadiazol-3-yl)methanamine typically involves:

  • Polyphosphoric Acid Method: This high-yield method utilizes polyphosphoric acid to facilitate the cyclization of hydrazides with carboxylic acids or their derivatives .
  • Reflux Methods: Refluxing reactants in suitable solvents can also lead to the formation of the desired oxadiazole structure with varying yields depending on the specific conditions used .

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Ultraviolet-visible spectroscopy (UV-Vis) are employed to confirm the structure and purity of the synthesized compounds .

The applications of (1,2,4-Oxadiazol-3-yl)methanamine span several fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a candidate for drug development targeting various diseases including cancer and bacterial infections .
  • Agriculture: Its antimicrobial properties suggest potential use as a pesticide or fungicide in agricultural practices .
  • Material Science: The unique chemical structure allows for modifications that can lead to novel materials with specific electronic or optical properties .

Research into the interaction of (1,2,4-Oxadiazol-3-yl)methanamine with biological targets has revealed:

  • Enzyme Inhibition: Some studies indicate that derivatives may act as competitive inhibitors in biochemical pathways, affecting enzyme activity related to inflammation and cancer progression .
  • Receptor Binding Studies: Investigation into binding affinities to various receptors has shown promise for developing agonists or antagonists for therapeutic purposes .

These studies are essential for understanding how this compound can be effectively utilized in therapeutic settings.

Several compounds share structural similarities with (1,2,4-Oxadiazol-3-yl)methanamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-Methyl-1,2,4-Oxadiazol-3-Yl MethanamineContains a methyl group at position 5Enhanced lipophilicity and potential bioavailability
1,3,4-Oxadiazol-2-Yl MethanamineDifferent oxadiazole isomerExhibits different biological activities
5-(4-Tolyl)-1,2,4-Oxadiazol-3-Yl MethanamineSubstituted aromatic ringNotable anticancer properties

These compounds illustrate variations in biological activity and application potential based on structural differences. The unique arrangement of functional groups in (1,2,4-Oxadiazol-3-yl)methanamine contributes to its distinctive profile compared to its analogs.

Core Structure and Substituent Effects

The 1,2,4-oxadiazole scaffold consists of a five-membered ring with oxygen and nitrogen atoms at positions 1, 2, and 4, respectively. The methanamine group at position 3 introduces a primary amine, enhancing the compound’s water solubility and hydrogen-bonding capacity. Key structural features include:

  • Electron-deficient ring: The oxadiazole moiety exhibits reduced aromaticity due to the polarized N–O bond, favoring nucleophilic substitutions at C3 and C5.
  • Steric and electronic modulation: Substituents at C3 (e.g., methanamine) influence reactivity, particularly in cycloaddition and rearrangement reactions.

Table 1: Comparative Analysis of 1,2,4-Oxadiazole Derivatives

DerivativeSubstituentsKey PropertiesApplications
(1,2,4-Oxadiazol-3-yl)methanamineC3: -CH2NH2; C5: HHigh H-bond donor capacity, moderate stabilityIntermediate in drug synthesis
5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamineC3: -CH2NH2; C5: CH2OCH3Enhanced solubility, bioisosteric potentialAnticancer/antiviral candidates
3-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamideC3: -CH2NH2; C5: CONHCH3Improved metabolic stability, selectivityDPP-4 inhibitors, γ-secretase modulators

Data sourced from PubChem and synthetic studies.

Reactivity and Functional Group Interactions

The methanamine group enables diverse reactivity:

  • Nucleophilic substitution: The primary amine participates in alkylation, acylation, and condensation reactions, facilitating the synthesis of amides, imines, and Schiff bases.
  • Cycloaddition: The electron-deficient oxadiazole ring undergoes 1,3-dipolar cycloadditions with nitrile oxides, forming fused heterocycles.
  • Hydrogen bonding: The NH2 group acts as a hydrogen-bond donor, critical for binding to biological targets like enzymes or receptors.

Tetrabutylammonium Fluoride-Mediated O-Acylamidoxime Cyclization

Mechanistic Framework and Reaction Conditions

Tetrabutylammonium fluoride (TBAF) represents the pioneering methodology for room-temperature cyclization of O-acylamidoximes to form 1,2,4-oxadiazoles [1] [2]. The mechanism proceeds through a strong base-mediated dehydration process in dry tetrahydrofuran, where TBAF functions as the activating nucleophile [1]. The reaction pathway involves initial formation of a stable intermediate that can be isolated through flash chromatography when reactions are quenched at 0°C, followed by rapid dehydration under TBAF catalysis [1] [2].

The general experimental protocol encompasses O-acylation of amidoximes using acyl chlorides, anhydrides, or activated carboxylic acids, followed by cyclocondensation in the presence of TBAF in tetrahydrofuran at room temperature [1] [2]. Critical reaction parameters include TBAF loading ranging from 0.1 to 1.4 equivalents, with reaction times correlating directly to catalyst loading and typically spanning 1 to 16 hours [1] [2]. The methodology demonstrates exceptional efficiency for O-alkanoylamidoximes, achieving quantitative yields at room temperature even with sterically demanding alkanoyl groups [1]. However, aroylamidoximes require elevated temperatures of 50-80°C for effective cyclization [1].

Substrate Scope and Functional Group Tolerance

The TBAF-mediated approach accommodates a remarkably diverse array of heterocyclic scaffolds containing various functional groups [1]. Sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines have been successfully synthesized through this methodology, with both O-aroylamidoximes and O-alkanoylamidoximes demonstrating comparable reactivity when appropriately activated [1]. The mild reaction conditions enable preservation of acid-labile protecting groups, including Boc-protected amino functionalities, which represents a significant synthetic advantage [1].

The methodology has found extensive application in pharmaceutical chemistry, facilitating synthesis of diverse bioactive compounds including anticancer agents, antimicrobial compounds, neuroprotectors, and immunomodulators [1]. Notable limitations include incompatibility with O-acylamidoximes containing free carboxylic acid functionalities, necessitating alternative synthetic approaches for such substrates [1].

One-Pot Synthesis in Aprotic Bipolar Solvents

Sodium Hydroxide-Dimethyl Sulfoxide System

The sodium hydroxide-dimethyl sulfoxide (NaOH/DMSO) superbase system represents a significant advancement in oxadiazole synthesis, enabling direct conversion of amidoximes and carboxylic acid derivatives to 1,2,4-oxadiazoles without isolation of O-acylamidoxime intermediates [1] [3]. This methodology offers the critical advantage of one-pot operation, substantially improving synthetic efficiency and overall yields [1].

Optimization studies have identified sodium hydroxide as the most effective base for ester substrates, with reaction times ranging from 4 to 16 hours depending on substrate structure [1]. The methodology demonstrates broad substrate tolerance, accommodating alkyl, aryl, and hetaryl amidoximes as well as diverse ester derivatives [1]. However, significant limitations have been identified for certain substrate classes, including NH-heterocycles (pyrrole-2-yl, indole-5-yl, piperidine-4-yl derivatives) which provide substantially reduced yields of 11%, 14%, and 30% respectively [1].

Carboxylic Acid Activation Strategies

For carboxylic acid substrates, carbonyldiimidazole (CDI) serves as the optimal activating agent in the NaOH/DMSO system [1]. Alternative activation methods utilizing ethyl and isobutyl chloroformates in combination with organic bases such as triethylamine or pyridine can be employed, though these approaches typically provide lower yields compared to CDI activation [1]. The acid activation protocol has been demonstrated through 26 diverse synthetic examples, illustrating broad applicability [1].

The methodology proves particularly valuable for synthesis of 1,2,4-oxadiazoles bearing carboxylic acid functionality through one-pot condensation with dicarboxylic acid anhydrides [1]. Reaction conditions involve initial treatment of amidoximes with anhydrides in DMSO for 1-18 hours, followed by sodium hydroxide addition for cyclocondensation over approximately 3 hours [1]. This approach enables access to derivatives of succinic, glutaric, adipic, phthalic, and homophthalic anhydrides in moderate to excellent yields [1].

Solid-Phase Synthesis Approaches

Solid-phase synthesis methodologies for 1,2,4-oxadiazoles have been developed to facilitate combinatorial chemistry and library generation [4] [5] [6]. The TentaGel resin system, activated through 4-nitrophenyl chloroformate, enables room-temperature synthesis with subsequent cleavage using trifluoroacetic acid [4]. This approach has been optimized for parallel synthesis using semi-automated synthesizer equipment [4].

The Argopore MB-CHO resin system represents an alternative solid-support approach, utilizing reductive amination followed by acylation with 4-cyanobenzoyl chloride [6]. Subsequent conversion of the nitrile to amidoxime and acylation with diverse acid chlorides, followed by TBAF treatment under ambient conditions, affords libraries of 3,5-disubstituted 1,2,4-oxadiazoles [6]. This methodology demonstrates the successful translation of solution-phase TBAF chemistry to solid-support applications [6].

Polymer-supported reagents utilizing ring-opening metathesis polymerization (ROMP) backbones have been developed for solution-phase oxadiazole synthesis [4]. These supported acylating reagents provide advantages in combinatorial synthesis through simplified purification protocols and reduced reagent waste [4].

tert-Butyl Substitution Patterns in Oxadiazole Core Formation

The incorporation of tert-butyl substitution patterns in 1,2,4-oxadiazole synthesis has been extensively investigated, with carbonyldiimidazole (CDI) emerging as the preferred reagent for both formation and cyclodehydration of O-acylamidoximes [7]. This approach facilitates parallel purification through simple liquid-liquid extraction and filtration procedures, providing significant synthetic advantages [7].

3-tert-Butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole synthesis has been achieved through two distinct pathways utilizing either 3-tert-butyl-5-(4-ethynylphenyl)-1,2,4-oxadiazole or 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde as key intermediates [7]. The CDI-mediated approach enables rapid heterocycle formation with good yields and relatively short reaction times [7]. The tert-butyl amidoxime precursor is conveniently prepared from trimethyl acetonitrile and hydroxylamine through refluxing in 2-propanol [7].

Synthetic ParameterTBAF MethodNaOH/DMSO MethodSolid-Phase Method
TemperatureRoom temperature to 80°CRoom temperatureRoom temperature
Reaction Time1-16 hours4-16 hoursVariable
Substrate ScopeBroad, functional group tolerantVery broad, some limitationsLibrary synthesis optimized
Yield RangeQuantitative to good11-98%Good to excellent
Key AdvantagesMild conditions, proven methodologyOne-pot operation, no isolation requiredParallel synthesis, automated
Primary LimitationsRequires O-acylamidoxime isolationNH-heterocycle substrates problematicLimited to specific resin systems

Ultraviolet-visible (UV-Vis) spectroscopy provides crucial information about the electronic structure and transitions in (1,2,4-oxadiazol-3-yl)methanamine. The compound exhibits characteristic absorption patterns that reflect its heterocyclic nature and conjugated system.

Electronic Absorption Characteristics

The UV-Vis spectrum of (1,2,4-oxadiazol-3-yl)methanamine demonstrates typical absorption behavior for oxadiazole derivatives. Related compounds in the 1,2,4-oxadiazole family show absorption maxima in the range of 243-296 nanometers, with the specific wavelength dependent on substituent effects and solvent polarity [1] . The parent compound 1-(5-(4-tolyl)-1,3,4-oxadiazol-2-yl)methanamine exhibits absorption maxima at 296 nanometers in dimethylformamide, 271 nanometers in ethanol, and 279 nanometers in tetrahydrofuran [1].

Transition Assignments

The electronic transitions observed in the UV-Vis spectrum of (1,2,4-oxadiazol-3-yl)methanamine can be attributed to specific molecular orbital interactions. The primary absorption bands correspond to n→π transitions, involving the promotion of non-bonding electrons from nitrogen and oxygen atoms in the oxadiazole ring to π antibonding orbitals [3]. Additionally, π→π* transitions contribute to the absorption spectrum, particularly in the higher energy region around 208-227 nanometers [3].

Solvent Effects on Electronic Transitions

The UV-Vis absorption characteristics of (1,2,4-oxadiazol-3-yl)methanamine are significantly influenced by solvent polarity. Polar solvents such as dimethylformamide and ethanol typically cause bathochromic shifts (red shifts) compared to non-polar solvents, indicating stabilization of the excited state through solvent-solute interactions [4]. The compound exhibits hyperchromic effects in polar solvents, with increased absorption intensities due to enhanced electronic transitions [5].

Solvent SystemAbsorption Maximum (nm)Transition TypeMolar Absorptivity Coefficient
Dimethylformamide290-300n→π*High
Ethanol270-275n→π*Medium
Tetrahydrofuran275-280n→π*Medium
Acetonitrile265-270n→π, π→πMedium-High

High-Energy Transitions

The oxadiazole ring system in (1,2,4-oxadiazol-3-yl)methanamine exhibits high-energy electronic transitions that make it suitable for applications requiring high triplet energy states. Studies on related 1,2,4-oxadiazole derivatives show triplet energies exceeding 2.80 electron volts, making them excellent candidates for blue organic light-emitting diodes and other optoelectronic applications [6] [7].

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy serves as a powerful tool for identifying and characterizing the functional groups present in (1,2,4-oxadiazol-3-yl)methanamine. The technique provides definitive evidence for the presence of specific molecular vibrations corresponding to the oxadiazole ring and methanamine substituent.

Oxadiazole Ring Vibrations

The most characteristic IR absorption of (1,2,4-oxadiazol-3-yl)methanamine appears in the region of 1596-1685 cm⁻¹, corresponding to the C=N stretching vibration of the oxadiazole ring [8] [9]. This band is typically of medium to strong intensity and serves as a diagnostic marker for the presence of the 1,2,4-oxadiazole heterocycle [10]. The exact frequency within this range depends on the electronic effects of substituents attached to the ring system.

Amine Functional Group Vibrations

The methanamine substituent in (1,2,4-oxadiazol-3-yl)methanamine produces characteristic N-H stretching vibrations in the range of 3315-3472 cm⁻¹ [12]. These absorptions appear as medium to strong intensity bands and may show splitting due to symmetric and asymmetric stretching modes of the primary amine group [9]. The N-H bending vibrations typically occur around 1620-1650 cm⁻¹, often overlapping with aromatic C=C stretching frequencies.

Carbon-Oxygen Stretching Vibrations

The oxadiazole ring contains characteristic C-O stretching vibrations that appear in two distinct regions. The C-O stretch of the oxadiazole ring itself occurs at 1010-1103 cm⁻¹, while the C-O-C stretching vibration appears at 1213-1282 cm⁻¹ [9] [10]. These bands are of medium intensity and provide confirmation of the intact oxadiazole ring structure.

Functional GroupFrequency Range (cm⁻¹)IntensityVibrational Mode
C=N stretch (oxadiazole)1596-1685Medium-StrongRing stretching
N-H stretch (primary amine)3315-3472Medium-StrongSymmetric/asymmetric
C-O stretch (oxadiazole)1010-1103MediumRing vibration
C-O-C stretch (oxadiazole)1213-1282MediumRing breathing
C-H stretch (aromatic)3029-3051MediumRing C-H
C-H stretch (aliphatic)2924-2996MediumMethylene

Fingerprint Region Analysis

The fingerprint region (800-1500 cm⁻¹) of (1,2,4-oxadiazol-3-yl)methanamine contains numerous diagnostic absorptions that provide detailed structural information. The oxadiazole ring exhibits characteristic out-of-plane bending vibrations around 800-900 cm⁻¹, while in-plane ring deformation modes appear at 1000-1200 cm⁻¹ [13] [14]. These absorptions are particularly useful for distinguishing between different oxadiazole isomers.

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance (NMR) spectroscopy provides comprehensive structural information about (1,2,4-oxadiazol-3-yl)methanamine through analysis of both proton (¹H) and carbon-13 (¹³C) environments. The technique offers detailed insights into the electronic environment of individual atoms within the molecule.

Proton NMR Spectroscopic Analysis

The ¹H NMR spectrum of (1,2,4-oxadiazol-3-yl)methanamine reveals characteristic chemical shifts that correspond to distinct proton environments. The methanamine protons appear as a singlet at approximately 3.7-4.3 ppm, with the exact chemical shift influenced by the electron-withdrawing effect of the adjacent oxadiazole ring [15]. The integration of this signal corresponds to two protons (2H), confirming the presence of the CH₂NH₂ group.

The oxadiazole ring proton, when present in substituted derivatives, typically resonates in the range of 8.0-9.0 ppm as a doublet or singlet, depending on the substitution pattern [12] [16]. This downfield shift reflects the deshielding effect of the electronegative nitrogen and oxygen atoms in the ring system. The primary amine protons (NH₂) appear as a broad singlet at 3.8-4.9 ppm, with the broadening due to rapid exchange with residual water or other protic solvents [12].

Carbon-13 NMR Spectroscopic Analysis

The ¹³C NMR spectrum of (1,2,4-oxadiazol-3-yl)methanamine provides detailed information about the carbon framework. The oxadiazole ring carbons appear in the characteristic range of 160-175 ppm, with the exact chemical shifts dependent on the specific carbon position within the ring [17] [18]. The carbon at position 3 (attached to the methanamine group) typically resonates around 164-168 ppm, while the carbon at position 5 appears at 160-165 ppm [19].

The aliphatic carbon of the methanamine group (CH₂NH₂) produces a signal at approximately 37-50 ppm, consistent with the chemical shift range for carbons bearing primary amine substituents [20] [21]. This chemical shift reflects the electron-donating effect of the nitrogen atom and the electron-withdrawing influence of the oxadiazole ring.

Carbon EnvironmentChemical Shift (ppm)MultiplicityAssignment
Oxadiazole C-3164-168SingletRing carbon with CH₂NH₂
Oxadiazole C-5160-165SingletRing carbon opposite
CH₂NH₂37-50SingletMethanamine carbon
Quaternary carbons120-140SingletAromatic substitution

Coupling Patterns and Multiplicities

The NMR spectra of (1,2,4-oxadiazol-3-yl)methanamine exhibit specific coupling patterns that provide structural confirmation. The methanamine protons typically appear as a singlet due to the absence of adjacent coupling partners and rapid exchange of the amine protons. In derivatives with aromatic substituents, complex coupling patterns emerge in the aromatic region (6.52-8.61 ppm), reflecting the various proton environments on the aromatic rings [22].

Substituent Effects on Chemical Shifts

The chemical shifts in (1,2,4-oxadiazol-3-yl)methanamine are significantly influenced by substituent effects. Electron-withdrawing groups attached to the oxadiazole ring cause downfield shifts of adjacent carbons and protons, while electron-donating groups produce upfield shifts [18]. The methanamine group itself acts as a weak electron-donating substituent, slightly shielding the ring carbons compared to unsubstituted oxadiazole derivatives.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the fragmentation pathways and structural characteristics of (1,2,4-oxadiazol-3-yl)methanamine under electron ionization conditions. The technique reveals specific fragmentation patterns that are characteristic of oxadiazole derivatives and amine-containing compounds.

Molecular Ion Characteristics

The molecular ion [M]⁺ of (1,2,4-oxadiazol-3-yl)methanamine (molecular weight 99.07 g/mol) typically exhibits low to medium intensity in the electron ionization mass spectrum [23] [22]. This behavior is characteristic of heterocyclic compounds containing nitrogen and oxygen atoms, which tend to undergo facile fragmentation upon ionization. The molecular ion serves as the starting point for subsequent fragmentation reactions that provide structural information.

Primary Fragmentation Pathways

The most significant fragmentation pathway involves the loss of the aminomethyl group (CH₂NH₂), resulting in a fragment ion at m/z 69 (M-30). This fragmentation occurs through alpha cleavage adjacent to the oxadiazole ring and often represents the base peak in the mass spectrum [23]. The resulting fragment retains the oxadiazole ring system and provides evidence for the intact heterocyclic structure.

Another important fragmentation involves the loss of the primary amine group (NH₂), producing a fragment ion at m/z 83 (M-16). This fragmentation pathway is particularly diagnostic for primary amine-containing compounds and occurs through direct cleavage of the C-N bond [24] [22]. The relative intensity of this fragment depends on the stability of the resulting carbocationic species.

Oxadiazole Ring Fragmentation

The oxadiazole ring in (1,2,4-oxadiazol-3-yl)methanamine undergoes characteristic fragmentation patterns under electron ionization conditions. Ring cleavage typically occurs at the N-O bond, leading to the formation of nitrile-containing fragments [23] [25]. The loss of 42-58 mass units from the molecular ion corresponds to various ring opening processes that result in linear fragmentation products.

Studies on related 1,2,4-oxadiazole derivatives have shown that ring fragmentation can proceed through multiple pathways, including McLafferty rearrangements and alpha cleavage processes [26] [27]. The specific fragmentation pattern depends on the substitution pattern and the electronic properties of the substituents attached to the oxadiazole ring.

Fragment Ionm/zLoss from M⁺Fragmentation MechanismRelative Intensity
[M]⁺990Molecular ionLow-Medium
[M-NH₂]⁺8316Amine group lossMedium
[M-CH₂NH₂]⁺6930Alpha cleavageHigh (base peak)
[M-CNO]⁺5742Ring openingMedium
[M-C₂H₂N₂O]⁺4158Complete ring lossLow

Secondary Fragmentation Processes

Secondary fragmentation of the primary fragment ions leads to the formation of smaller, more stable species. The base peak fragment at m/z 69 can undergo further fragmentation through loss of carbonyl (CO) to produce an ion at m/z 41 [19]. This secondary fragmentation provides additional structural confirmation and helps distinguish between different oxadiazole isomers.

The fragmentation pattern of (1,2,4-oxadiazol-3-yl)methanamine shows similarities to other oxadiazole derivatives while maintaining unique characteristics related to the specific substitution pattern. The presence of the methanamine group provides diagnostic fragments that can be used for compound identification and structural elucidation [28].

Isotope Pattern Analysis

The mass spectrum of (1,2,4-oxadiazol-3-yl)methanamine exhibits characteristic isotope patterns that provide additional structural information. The molecular ion cluster shows the expected isotope distribution based on the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The M+1 peak intensity relative to the molecular ion peak follows the statistical distribution expected for a compound with the molecular formula C₃H₅N₃O [29].

Fragmentation Mechanism Comparison

Comparative studies of 1,2,4-oxadiazole derivatives have revealed that the fragmentation patterns are influenced by the electronic properties of substituents and the stability of the resulting fragment ions [23] [30]. The methanamine substituent in (1,2,4-oxadiazol-3-yl)methanamine promotes specific fragmentation pathways that are characteristic of primary amine-containing compounds, while the oxadiazole ring provides additional fragmentation channels unique to this heterocyclic system.

XLogP3

-1

Dates

Last modified: 08-16-2023

Explore Compound Types